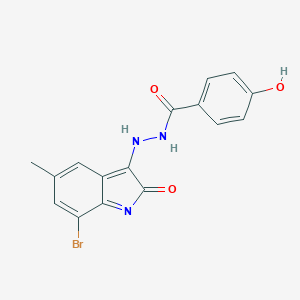![molecular formula C16H19N3O3S B228343 N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide, commonly known as AMT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. AMT is a spiro-thiadiazole derivative that has been synthesized using various methods. The compound has been shown to possess a unique mechanism of action, which makes it a promising candidate for further research. In
作用機序
The mechanism of action of AMT is not fully understood, but it is believed to involve the modulation of various cellular pathways. The compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and cyclooxygenase-2, which are involved in the regulation of neurotransmitters and inflammation, respectively. In addition, AMT has been shown to activate certain signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
AMT has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, AMT has been shown to possess anticonvulsant activity, which makes it a potential candidate for the treatment of epilepsy. Furthermore, AMT has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
AMT has several advantages as a research tool. The compound is relatively easy to synthesize and is stable under a wide range of conditions. In addition, AMT has been shown to possess a unique mechanism of action, which makes it a promising candidate for further research. However, there are also limitations to the use of AMT in lab experiments. The compound has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
将来の方向性
There are several future directions for research on AMT. One area of interest is the development of more efficient synthesis methods for the compound. In addition, further studies are needed to fully understand the mechanism of action of AMT and its potential applications in the treatment of various diseases. Furthermore, studies are needed to assess the toxicity and safety of AMT in vivo, which will be important for the development of potential therapeutic agents based on the compound.
合成法
AMT has been synthesized using various methods. One of the most common methods involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form 2-chloro-5-methoxybenzoic acid. The resulting compound is then reacted with 2-aminobenzothiazole to form the intermediate product, which is then further reacted with acetic anhydride to produce AMT. Other methods involve the use of different starting materials and reagents, but the general approach involves the formation of the spiro-thiadiazole ring system.
科学的研究の応用
AMT has been the subject of several scientific studies due to its potential applications in the field of medicine. The compound has been shown to possess antimicrobial, anticonvulsant, and anti-inflammatory properties. In addition, AMT has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
分子式 |
C16H19N3O3S |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
N-(4-acetyl-7//'-methoxyspiro[1,3,4-thiadiazole-5,4//'-2,3-dihydro-1H-naphthalene]-2-yl)acetamide |
InChI |
InChI=1S/C16H19N3O3S/c1-10(20)17-15-18-19(11(2)21)16(23-15)8-4-5-12-9-13(22-3)6-7-14(12)16/h6-7,9H,4-5,8H2,1-3H3,(H,17,18,20) |
InChIキー |
ZSHGXKATSCSWPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NN(C2(S1)CCCC3=C2C=CC(=C3)OC)C(=O)C |
正規SMILES |
CC(=O)NC1=NN(C2(S1)CCCC3=C2C=CC(=C3)OC)C(=O)C |
溶解性 |
46.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)


![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)
![5-[Methyl(4-methylphenyl)amino]-3-(4-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228301.png)
![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)


![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
